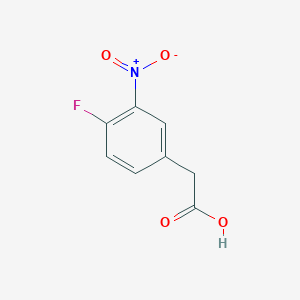

4-Fluoro-3-nitrophenylacetic acid

Descripción general

Descripción

4-Fluoro-3-nitrophenylacetic acid is an organic compound with the chemical formula C8H6FNO4. It is a white crystalline solid known for its stability under light and air but is prone to decomposition under heat and light . This compound is primarily used as an intermediate in organic synthesis and has applications in the production of dyes, pesticides, and other chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Fluoro-3-nitrophenylacetic acid can be synthesized through the fluorination of 3-nitrophenylacetic acid. One common method involves the reaction of 3-nitrophenylacetic acid with a fluorinating agent such as hydrogen fluoride in the presence of oxalic acid in acetic acid . The reaction is typically carried out at room temperature and requires careful handling due to the corrosive nature of the reagents.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with stringent safety measures to handle the hazardous chemicals involved .

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluoro-3-nitrophenylacetic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 4-Amino-3-nitrophenylacetic acid.

Substitution: Various substituted phenylacetic acids depending on the nucleophile.

Oxidation: Products vary based on the oxidizing agent and reaction conditions.

Aplicaciones Científicas De Investigación

Drug Development

4-Fluoro-3-nitrophenylacetic acid serves as an important intermediate in the synthesis of bioactive compounds. Its structural similarities to known pharmaceuticals suggest potential applications in developing new drugs, particularly those targeting parasitic infections like cryptosporidiosis. Studies have shown that fluorinated compounds often exhibit enhanced biological activity due to their electronic properties, making this compound a candidate for further investigation in drug discovery .

Agrochemicals

The compound's carboxylic acid functionality allows it to act as a building block in the synthesis of agrochemicals, including herbicides and fungicides. The presence of both fluorine and nitro groups can modify the biological activity of these agrochemicals, potentially improving their efficacy and selectivity .

Structure-Activity Relationship Studies

Research has indicated that this compound can be utilized in structure-activity relationship (SAR) studies to evaluate how different substituents on the aromatic ring affect biological activity. This is particularly relevant in developing compounds targeting specific biological pathways .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 4-Fluoro-2-nitrophenylacetic acid | Similar fluorinated and nitro groups | Different positioning of nitro group affects reactivity |

| p-Nitrophenylacetic acid | Nitro group only | Lacks fluorine; different reactivity profile |

| 4-Fluorophenylacetic acid | Only fluorinated | Does not contain a nitro group; less polar |

| 3-Nitrophenylacetic acid | Nitro group at different position | Lacks fluorine; different electronic properties |

The combination of both a nitro group and a fluorine atom enhances the compound's utility in synthetic applications and biological interactions, making it a valuable subject for further research .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of fluorinated compounds in enhancing drug potency. For example, research demonstrated that electron-withdrawing groups like fluorine significantly increase the activity of certain pharmaceuticals against parasites . Furthermore, ongoing investigations into the photodecarboxylation properties of related compounds suggest potential applications in photochemistry and materials science .

Mecanismo De Acción

The mechanism of action of 4-Fluoro-3-nitrophenylacetic acid involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary widely based on the specific context of its use .

Comparación Con Compuestos Similares

- 4-Fluorophenylacetic acid

- 3-Nitrophenylacetic acid

- 4-Fluoro-3-methylphenylacetic acid

- 4-Fluoro-2-nitrophenylacetic acid

Comparison: 4-Fluoro-3-nitrophenylacetic acid is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific biological activities. Compared to its analogs, it offers a unique balance of stability and reactivity, making it valuable in various synthetic and research applications.

Actividad Biológica

4-Fluoro-3-nitrophenylacetic acid (FNPA) is an organic compound recognized for its diverse applications in biological and medicinal chemistry. Its unique structural features, including a fluorine atom and a nitro group, contribute to its biological activity, making it a subject of interest in various research fields.

Chemical Structure and Properties

- Chemical Formula : C₈H₆FNO₄

- Molecular Weight : 201.14 g/mol

- Appearance : White crystalline solid

- Stability : Stable under light and air but prone to decomposition under heat.

The biological activity of FNPA primarily stems from its ability to interact with specific enzymes and receptors. The nitro group can undergo reduction to form an amino group, which may enhance its reactivity and biological interactions. The fluorine atom can also influence the compound’s electronic properties, affecting how it interacts with biological targets.

Biological Applications

- Enzyme Interactions : FNPA has been employed in studies focusing on enzyme mechanisms, particularly in understanding how various substituents affect enzyme activity.

- Drug Development : Research indicates FNPA's potential as a precursor in synthesizing biologically active compounds, particularly in the development of pharmaceuticals targeting specific diseases.

- Photochemical Applications : FNPA has been incorporated into photocages for controlled drug release, demonstrating favorable photochemical properties that allow for reduced photodamage during biological experiments .

Case Studies

- Enzyme Inhibition Studies : In a study investigating the inhibition of cholinesterases, FNPA derivatives displayed significant activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential therapeutic applications in treating neurological disorders .

- Photocage Development : Research highlighted that FNPA can be utilized in the design of photocages that release therapeutic agents upon light activation. This application is particularly relevant in targeted therapies where spatial and temporal control over drug release is critical.

- Structure-Activity Relationship (SAR) Studies : A recent study synthesized various FNPA derivatives to explore their biological activity against Cryptosporidium, revealing that fluorinated compounds exhibited enhanced potency compared to their non-fluorinated counterparts .

Comparative Analysis

| Compound | Biological Activity | Notable Features |

|---|---|---|

| This compound | Inhibitor of AChE and BChE | Fluorine substitution enhances potency |

| 4-Fluorophenylacetic acid | Moderate enzyme interaction | Lacks nitro group; less reactive |

| 3-Nitrophenylacetic acid | Limited biological activity | No fluorine; primarily used in synthesis |

Future Directions

Research on FNPA is expanding into several promising areas:

- Targeted Drug Delivery : Investigating FNPA's role in developing targeted therapies that minimize side effects while maximizing therapeutic efficacy.

- Synthetic Methodologies : Exploring new synthetic routes to create more potent derivatives with improved selectivity for biological targets.

- Environmental Applications : Assessing the potential use of FNPA in developing environmentally friendly pesticides or dyes due to its stability and reactivity.

Propiedades

IUPAC Name |

2-(4-fluoro-3-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCOFHGXMMGYDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456175 | |

| Record name | 4-Fluoro-3-nitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192508-36-4 | |

| Record name | 4-Fluoro-3-nitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2-(4-fluoro-3-nitrophenyl)acetic acid considered a promising component for developing new photocages?

A1: The research highlights that incorporating 2-(4-fluoro-3-nitrophenyl)acetic acid, also known as 4-fluoro-3-nitrophenylacetic acid, into the structure of zinc photocages leads to desirable photochemical properties. Specifically, when compared to the unsubstituted parent compound, 3-nitrophenylacetic acid, the fluoro-substituted derivative demonstrates a red-shifted excitation wavelength while maintaining a comparable quantum yield for photodecarboxylation. [] This shift to longer wavelengths is advantageous for biological applications as it allows for the use of less energetic light, potentially reducing photodamage to living cells or tissues during experiments.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.